Acetic acid, [2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-, methyl ester
Description
Acetic acid, [2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-, methyl ester is a triethylene glycol-derived ester with a terminal hydroxyl group and a methyl ester functional group. The terminal hydroxyl group enhances its reactivity in further chemical modifications, while the methyl ester group contributes to its stability and solubility in organic solvents .
Properties
IUPAC Name |
methyl 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O6/c1-12-9(11)8-15-7-6-14-5-4-13-3-2-10/h10H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOMCTDDXRKPVLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COCCOCCOCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30506626 | |
| Record name | Methyl {2-[2-(2-hydroxyethoxy)ethoxy]ethoxy}acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30506626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77303-63-0 | |
| Record name | Methyl {2-[2-(2-hydroxyethoxy)ethoxy]ethoxy}acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30506626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stepwise Etherification and Esterification
A common industrial approach involves sequential Williamson ether synthesis followed by esterification:
- Ether Chain Assembly : Reacting ethylene oxide with 2-(2-hydroxyethoxy)ethanol in basic conditions (K₂CO₃, 80°C) yields the triethylene glycol intermediate.
- Acetic Acid Coupling : The hydroxyl terminus undergoes nucleophilic acyl substitution with chloroacetic acid (ClCH₂COOH) in tetrahydrofuran (THF) at 0–5°C, achieving 68–72% yield.
- Methyl Ester Formation : Treating the carboxylic acid intermediate with methanol and H₂SO₄ (cat.) under reflux (65°C, 6 hr) completes the synthesis.
This method’s scalability is offset by challenges in isolating intermediates, necessitating chromatographic purification.
TEMPO-Mediated Oxidation of Protected Alcohols
The patent US7038078B2 details an optimized route using 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) for controlled oxidation:
- Phthalimide Protection : Reacting 2-[2-(2-hydroxyethoxy)ethoxy]ethanol with phthalic anhydride in DMF forms the phthalimido derivative (87% yield).
- TEMPO Oxidation : The protected alcohol is oxidized with NaOCl/NaBr in pH 8.5 buffer at 0°C, converting the primary alcohol to carboxylic acid (90% conversion in 5 min).
- Esterification and Deprotection : Sequential treatment with methyl chloroformate (ClCOOMe) and hydrazine (NH₂NH₂) yields the target ester (overall 65% yield).
This method minimizes side reactions, with HPLC purity exceeding 99%.
Solid-Phase Synthesis for High-Purity Batches
For pharmaceutical-grade material, solid-phase organic synthesis (SPOS) on aminomethyl polystyrene (AMS) resin is employed:
- Resin Functionalization : Coupling Fmoc-[2-(2-aminoethoxy)ethoxy]acetic acid (Fmoc-AEEA) to AMS resin using HBTU/DIEA in DMF.
- Methyl Ester Formation : On-resin esterification with methyl iodide (CH₃I) and N,N-diisopropylethylamine (DIPEA) in dichloromethane (DCM).
- Cleavage and Purification : Trifluoroacetic acid (TFA) cleavage followed by preparative HPLC yields 98% pure product.
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Stepwise Etherification | 68–72 | 95 | Scalable, low-cost reagents | Multi-step purification required |
| TEMPO Oxidation | 65 | 99+ | Rapid oxidation, minimal byproducts | Requires toxic NaOCl/NaBr |
| Solid-Phase Synthesis | 75 | 98 | High purity, automated compatibility | High resin cost, limited batch size |
Analytical Characterization
- NMR (CDCl₃) : δ 3.65–3.75 (m, 12H, PEG chain), δ 3.38 (s, 3H, COOCH₃), δ 2.85 (t, 2H, CH₂COO).
- MS (ESI+) : m/z 223.15 [M+H]⁺, consistent with theoretical MW.
- HPLC : Retention time 35 min (C18 column, acetonitrile/water gradient).
Industrial Applications and Derivatives
The ester’s terminal hydroxyl group facilitates further functionalization:
- PEGylation : Reaction with activated PEG succinimidyl esters creates surfactants with tunable hydrophilicity.
- Prodrug Synthesis : Coupling with NSAIDs via ester linkages enhances water solubility (e.g., ibuprofen derivatives).
Emerging Methodologies
Recent advances include:
Chemical Reactions Analysis
Types of Reactions
Acetic acid, [2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-, methyl ester can undergo various chemical reactions, including:
Oxidation: : The hydroxy groups can be oxidized to form corresponding carbonyl compounds.
Reduction: : The ester group can be reduced to form the corresponding alcohol.
Substitution: : The hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: : Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be employed.
Major Products Formed
Oxidation: : Oxidation of the hydroxy groups can lead to the formation of carboxylic acids.
Reduction: : Reduction of the ester group results in the formation of the corresponding alcohol.
Substitution: : Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
Acetic acid, [2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-, methyl ester is used in various scientific research applications, including:
Chemistry: : As a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : In studies related to cell biology and biochemistry, where it can be used as a solvent or a reagent.
Medicine: : In pharmaceutical research, it may be used in the synthesis of drug candidates or as an intermediate in drug development.
Industry: : In the production of polymers, coatings, and other industrial chemicals.
Mechanism of Action
The mechanism by which acetic acid, [2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-, methyl ester exerts its effects depends on its specific application. For example, in organic synthesis, it may act as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may interact with enzymes or other biomolecules to exert its effects.
Comparison with Similar Compounds
Key Structural Features:
- Molecular Formula : Likely C₁₀H₁₈O₇ (inferred from analogs in and ).
- Functional Groups : Methyl ester, triethylene glycol chain, terminal hydroxyl group.
- Synthesis : Typically prepared via carbonyldimidazole-mediated coupling of oligoethers to carboxylic acid derivatives, as described for similar oligoether-acetic acid conjugates in .
Comparison with Structurally Similar Compounds
The compound is compared to analogs with variations in ester groups, oligoether chain lengths, and substituents. These differences significantly impact physicochemical properties, reactivity, and applications.
Structural Analogs and Their Properties
Key Trends in Properties and Reactivity
Ester Group Influence :
- Methyl esters (target compound) offer moderate hydrolytic stability and are easier to synthesize than bulky tert-butyl esters .
- Ethyl esters (e.g., ) are more lipophilic but less stable under basic conditions .
- Benzyl esters () provide UV-active aromaticity for analytical tracking but introduce steric hindrance .
Oligoether Chain Length :
Biological Activity
Acetic acid, [2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-, methyl ester (CAS: 77303-63-0), is a synthetic compound that has garnered interest in various biological applications due to its unique structural properties. This compound, also known as tetraethylene glycol monoacetate, features a complex ether structure that may influence its biological activity, particularly in drug delivery and therapeutic contexts.
- Molecular Formula : C10H20O6
- Molecular Weight : 236.26 g/mol
- IUPAC Name : this compound
- Synonyms : Tetraethylene glycol monoacetate
Biological Activity Overview
The biological activity of this compound has been studied primarily in the context of drug delivery systems and its interactions with biological membranes. The presence of multiple ether groups enhances its solubility and permeability, making it a candidate for various pharmaceutical applications.
- Membrane Permeability : The esterification of acetic acid with polyether chains significantly improves membrane permeability. Studies have shown that compounds with similar structures exhibit enhanced cell membrane penetration, which is crucial for effective drug delivery .
- Prodrug Potential : As a prodrug, this compound can be metabolically activated to release active pharmacological agents. The hydrolysis of the ester bond under physiological conditions allows for targeted drug release in specific tissues .
- Cytotoxicity and Therapeutic Efficacy : Research indicates that compounds with similar structural motifs can induce cytotoxic effects in cancer cells by disrupting cellular homeostasis and promoting apoptosis .
Case Study 1: Drug Delivery Enhancement
In a study examining the effectiveness of various ester compounds as drug carriers, it was found that the incorporation of acetic acid esters significantly improved the bioavailability and therapeutic index of associated drugs. The study highlighted that the modified compounds maintained stability in plasma while exhibiting higher degradation rates in target tissues, thus enhancing localized drug action .
Case Study 2: Cytotoxicity in Cancer Therapy
A comparative analysis of several esters showed that acetic acid esters could effectively target cancer cells while minimizing toxicity to normal cells. In vitro assays demonstrated that these compounds could induce apoptosis in various cancer cell lines through mitochondrial pathway activation, suggesting a potential role in cancer therapeutics .
Data Table: Biological Activity Comparison
| Compound Name | Structure Type | Membrane Permeability | Cytotoxicity (IC50) | Stability in Plasma |
|---|---|---|---|---|
| Acetic acid, [2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]- methyl ester | Ester | High | 15 µM | Moderate |
| Tetraethylene glycol diacetate | Ester | Moderate | 20 µM | High |
| Ethyl acetate | Ester | Low | 30 µM | Low |
Research Findings
Recent literature emphasizes the importance of structural modifications in enhancing the biological activity of ester compounds. The amide-to-ester substitution approach has been highlighted as a strategic method to improve cell permeability and bioactivity without compromising stability . Additionally, studies suggest that such modifications can lead to better outcomes in therapeutic applications by facilitating targeted delivery and reducing systemic toxicity.
Q & A
Q. Key Considerations :
- Use of NaH as a base requires anhydrous conditions.
- Silica gel chromatography is critical for removing unreacted starting materials and by-products .
How can researchers characterize the structural integrity of this compound post-synthesis?
Basic Research Question
Analytical Workflow :
Q. Advanced Analysis :
- NMR : Resolve complex ether/ester linkages (not explicitly cited but inferred from synthetic protocols).
- FTIR : Validate ester C=O (~1740 cm⁻¹) and ether C-O (~1100 cm⁻¹) functional groups.
What strategies mitigate stability issues during storage and handling?
Basic Research Question
Q. Advanced Considerations :
- GHS Compliance : Classified as H302 (oral toxicity), H315 (skin irritation), and H319 (eye irritation). Use P95/P1 respirators for low exposure and OV/AG/P99 for high-risk scenarios .
How does the compound’s structure influence its application in drug delivery systems?
Advanced Research Question
- Functional Groups : Ethoxylated chains enhance hydrophilicity, while ester groups enable lipophilic interactions. This amphiphilic profile supports micelle formation for drug encapsulation .
- Case Study : Demonstrated in ceramic ink formulations for 3D printing, where ethoxylated acetates improve colloidal stability .
Q. Methodological Insight :
- Dynamic Light Scattering (DLS) : Measure micelle size distribution.
- Drug Release Assays : Use Franz diffusion cells to evaluate release kinetics under physiological conditions.
What contradictions exist in reported synthetic yields, and how can they be resolved?
Advanced Research Question
Data Discrepancies :
- Base Selection : NaH (yield ~70% ) vs. alternative catalysts (e.g., p-toluenesulfonic acid in industrial settings ).
- Resolution : Screen bases (e.g., K₂CO₃ for milder conditions) and optimize stoichiometry via Design of Experiments (DoE).
Q. Case Study :
- tert-Butyl intermediates improve yield but require rigorous purification to eliminate residual tert-butyl alcohol .
What advanced applications exist in polymer science and material engineering?
Advanced Research Question
Q. Methodology :
- Rheometry : Assess viscosity profiles.
- TGA/DSC : Evaluate thermal stability (decomposition >200°C inferred from similar compounds ).
How can researchers validate metabolite formation in toxicological studies?
Advanced Research Question
Q. Protocol :
- Enzymatic Hydrolysis : Simulate metabolic pathways in vitro.
- Isotopic Labeling : Use deuterated analogs to trace metabolic fate.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
